molecular formula C24H22N4O6S B2725744 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 941871-16-5

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No. B2725744
CAS RN: 941871-16-5
M. Wt: 494.52
InChI Key: ZURLKXYJHFZYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain several functional groups and structures that are common in organic chemistry. These include an oxadiazole ring, which is a heterocyclic compound consisting of one oxygen atom and two nitrogen atoms . It also contains a sulfamoyl group, which is a common feature in some types of drugs . The presence of a dimethoxyphenyl group indicates that there are two methoxy (O-CH3) groups attached to a phenyl ring .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the oxadiazole ring might participate in reactions with nucleophiles or electrophiles, depending on the specific conditions . The sulfamoyl group could potentially be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence these properties include the types and arrangement of atoms, the presence of polar or nonpolar groups, and the overall shape of the molecule .

Scientific Research Applications

Crystal Structure and Biological Studies

Research involving derivatives of 1,3,4-oxadiazole, which is structurally related to the chemical compound , has shown applications in understanding crystal structures and assessing biological activities. Studies on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives have been performed, providing insights into molecular structure via X-ray diffraction, Hirshfeld surface analysis, and in vitro biological activities against Staphylococcus aureus, highlighting their potential as antibacterial and antioxidant agents (Karanth et al., 2019).

Anticancer Activity

The design and synthesis of compounds containing the 1,3,4-oxadiazol moiety have led to the evaluation of their anticancer properties. A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activities against several cancer cell lines, including breast, lung, colon, and ovarian cancer cells, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial and Anti-Proliferative Activities

The synthesis of N-Mannich bases from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione and their subsequent in vitro evaluation have revealed significant antimicrobial and anti-proliferative activities. Specific compounds displayed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Furthermore, these compounds exhibited anti-proliferative activity against various cancer cell lines, indicating their potential as therapeutic agents (Al-Wahaibi et al., 2021).

Antitubercular Activity

Research has also been conducted on the synthesis and evaluation of novel N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide and related compounds for anti-tubercular activity. These compounds were synthesized and evaluated against Mycobacterium tuberculosis, demonstrating their potential as anti-tubercular agents (Dighe et al., 2012).

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific properties and activities. It’s important to handle all chemical compounds with appropriate safety precautions, including the use of personal protective equipment and proper disposal methods .

Future Directions

The future research directions for a compound like this could include further studies to determine its physical and chemical properties, investigations into its potential biological activity, and the development of methods for its synthesis .

properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O6S/c1-28(18-7-5-4-6-8-18)35(30,31)19-12-9-16(10-13-19)22(29)25-24-27-26-23(34-24)17-11-14-20(32-2)21(15-17)33-3/h4-15H,1-3H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURLKXYJHFZYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.